4-(4-Phenylpiperazin-1-yl)butan-1-amin

Übersicht

Beschreibung

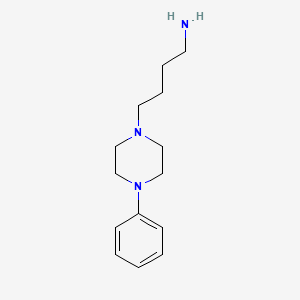

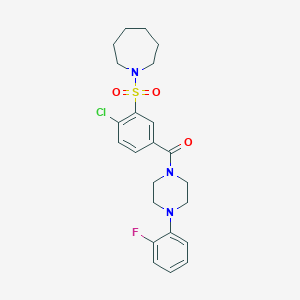

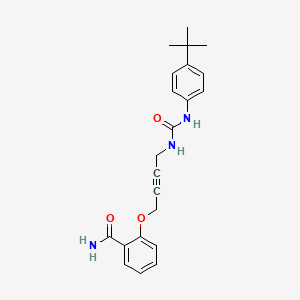

“4-(4-Phenylpiperazin-1-YL)butan-1-amine” is a chemical compound with the molecular formula C14H23N3. It is often found in the form of a hydrochloride salt . The compound is typically a powder and is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-(4-Phenylpiperazin-1-YL)butan-1-amine” consists of a butan-1-amine chain attached to a phenylpiperazine group . The molecular weight of the compound is 269.81 .Physical and Chemical Properties Analysis

“4-(4-Phenylpiperazin-1-YL)butan-1-amine” is a powder at room temperature . The compound has a molecular weight of 269.81 .Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase-Inhibitoren zur Behandlung der Alzheimer-Krankheit

Eine Reihe von 2-(4-Phenylpiperazin-1-yl)pyrimidin-5-carboxamid-Derivaten wurde für die Behandlung der Alzheimer-Krankheit (AD) entwickelt und synthetisiert. Diese Verbindungen zeigten in vitro moderate Acetylcholinesterase-inhibitorische Aktivitäten . Unter ihnen zeigte Verbindung 6g die stärkste inhibitorische Aktivität gegen AChE .

Selektiver AChE-Inhibitor

Die Verbindung 6g erwies sich als selektiver AChE-Inhibitor mit geringer inhibitorischer Aktivität gegen Butyrylcholinesterase (BuChE) . Diese Selektivität wurde durch molekulare Docking-Studien bestätigt .

Mischtyp-Inhibitor

Der Mechanismus der Inhibition von Verbindung 6g gegen AChE wurde durch kinetische Studien analysiert. Das Ergebnis zeigte, dass Verbindung 6g der Mischtyp-Inhibitor der kompetitiven Inhibition und nicht-kompetitiven Inhibition war .

Leitverbindung für die Entwicklung von AD-Medikamenten

Aufgrund ihrer starken inhibitorischen Aktivität gegen AChE und ihrer Selektivität könnte Verbindung 6g als Leitverbindung für die Entwicklung von AD-Medikamenten betrachtet werden .

Synthese von Derivaten

Eine neue Reihe von Aryl-(4-Phenylpiperazin-1-yl)methanthion-Derivaten wurde entwickelt, synthetisiert und gegen Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) und α-Glucosidase evaluiert .

Hydrochlorid-Form

Die Hydrochlorid-Form von 4-(4-Phenylpiperazin-1-yl)butan-1-amin ist verfügbar, die möglicherweise unterschiedliche Eigenschaften und Anwendungen aufweist .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(4-phenylpiperazin-1-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c15-8-4-5-9-16-10-12-17(13-11-16)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIRRGMFYMCBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2544365.png)

![3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2544376.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2544381.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2544388.png)